molecular formula C19H16ClN3O3S B5270928 2-chloro-N-phenyl-5-(pyridin-4-ylmethylsulfamoyl)benzamide

2-chloro-N-phenyl-5-(pyridin-4-ylmethylsulfamoyl)benzamide

Cat. No.: B5270928
M. Wt: 401.9 g/mol
InChI Key: XQBICTDEPPNQSX-UHFFFAOYSA-N
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Description

2-chloro-N-phenyl-5-(pyridin-4-ylmethylsulfamoyl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a phenyl group, and a pyridin-4-ylmethylsulfamoyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-phenyl-5-(pyridin-4-ylmethylsulfamoyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Benzamide Core: The initial step involves the reaction of 2-chlorobenzoic acid with aniline to form 2-chloro-N-phenylbenzamide.

    Introduction of the Pyridin-4-ylmethylsulfamoyl Group: The next step involves the reaction of 2-chloro-N-phenylbenzamide with pyridin-4-ylmethylamine and a sulfonyl chloride reagent under appropriate conditions to introduce the pyridin-4-ylmethylsulfamoyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-phenyl-5-(pyridin-4-ylmethylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the phenyl and pyridinyl groups.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-chloro-N-phenyl-5-(pyridin-4-ylmethylsulfamoyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-phenyl-5-(pyridin-4-ylmethylsulfamoyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-nitro-N-phenylbenzamide
  • 2-chloro-N-(4-methylpiperazino)phenylbenzamide
  • 2-chloro-5-nitro-N-(4-pyridyl)benzamide

Uniqueness

2-chloro-N-phenyl-5-(pyridin-4-ylmethylsulfamoyl)benzamide is unique due to the presence of the pyridin-4-ylmethylsulfamoyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzamides and contributes to its specific applications and reactivity.

Properties

IUPAC Name

2-chloro-N-phenyl-5-(pyridin-4-ylmethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O3S/c20-18-7-6-16(27(25,26)22-13-14-8-10-21-11-9-14)12-17(18)19(24)23-15-4-2-1-3-5-15/h1-12,22H,13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQBICTDEPPNQSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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